![molecular formula C23H21N3S B14554880 10H-Phenothiazine, 10-[3-(1H-benzimidazol-1-yl)-2-methylpropyl]- CAS No. 61981-94-0](/img/structure/B14554880.png)
10H-Phenothiazine, 10-[3-(1H-benzimidazol-1-yl)-2-methylpropyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine, 10-[3-(1H-benzimidazol-1-yl)-2-methylpropyl]- is a complex organic compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The addition of the benzimidazole moiety enhances its pharmacological properties, making it a compound of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 10-[3-(1H-benzimidazol-1-yl)-2-methylpropyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine, 10-[3-(1H-benzimidazol-1-yl)-2-methylpropyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert sulfoxides back to sulfides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
10H-Phenothiazine, 10-[3-(1H-benzimidazol-1-yl)-2-methylpropyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 10-[3-(1H-benzimidazol-1-yl)-2-methylpropyl]- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets neurotransmitter receptors in the brain, such as dopamine and serotonin receptors, which are crucial in regulating mood and behavior.
Pathways Involved: It modulates the signaling pathways associated with these receptors, leading to its therapeutic effects in treating psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
10H-Phenothiazine, 10-methyl-: Known for its use in antipsychotic medications.
10H-Phenothiazine, 10-hexyl-:
10H-Phenothiazine, 10-benzoyl-: Used as a photo-catalyst in various organic reactions.
Uniqueness
What sets 10H-Phenothiazine, 10-[3-(1H-benzimidazol-1-yl)-2-methylpropyl]- apart is the presence of the benzimidazole group, which enhances its pharmacological properties and broadens its range of applications. This unique structure allows it to interact with a wider array of molecular targets, making it a versatile compound in both medicinal and industrial chemistry.
Properties
CAS No. |
61981-94-0 |
|---|---|
Molecular Formula |
C23H21N3S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
10-[3-(benzimidazol-1-yl)-2-methylpropyl]phenothiazine |
InChI |
InChI=1S/C23H21N3S/c1-17(14-25-16-24-18-8-2-3-9-19(18)25)15-26-20-10-4-6-12-22(20)27-23-13-7-5-11-21(23)26/h2-13,16-17H,14-15H2,1H3 |
InChI Key |
RNGTTYWAQRMJSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC2=CC=CC=C21)CN3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


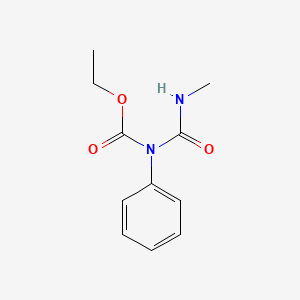
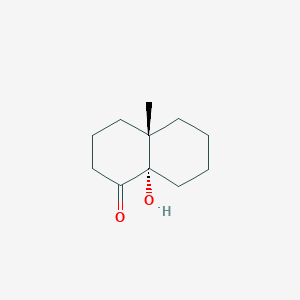
![4-{2-[(2-Bromo-4-methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14554823.png)
![Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo-](/img/structure/B14554839.png)
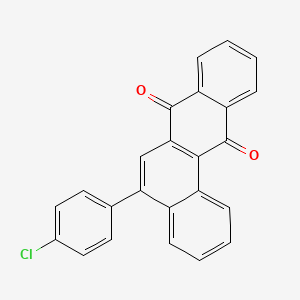
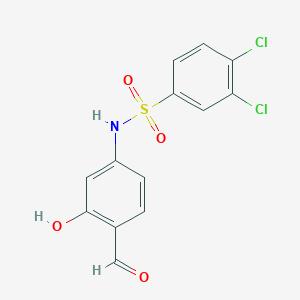
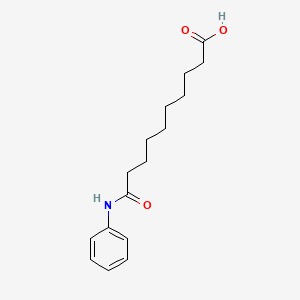
![3-Isocyanato-1-oxa-2-azaspiro[4.4]non-2-ene](/img/structure/B14554857.png)
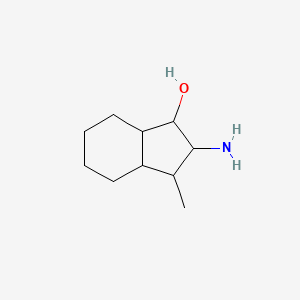

![7H-Pyrido[2,3-c]carbazol-10-ol](/img/structure/B14554882.png)
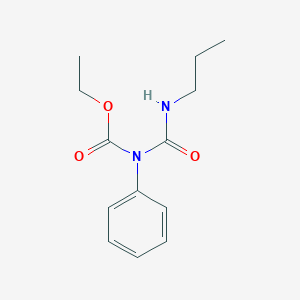
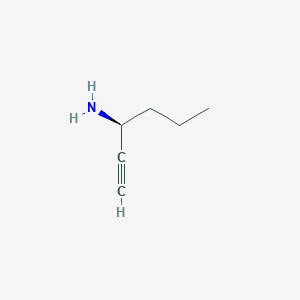
![2-[(E)-(4-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14554899.png)
